Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester
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Overview
Description
Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester is a chemical compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an aminoethyl and a methyl group. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the catalytic reduction of methyl 4-formylbenzoate using a Raney nickel catalyst in the presence of ammonia . Another approach involves the esterification of benzoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the CD27/CD70 signaling pathway, which is involved in immune responses . Additionally, it can bind to amino acids and facilitate their excretion, thereby reducing ammonia levels in the body .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but lacks the aminoethyl and methyl substitutions.
Benzoic acid, 4-methyl-, methyl ester: Similar structure but lacks the aminoethyl substitution.
Benzoic acid, 4-hydroxy-, methyl ester: Similar structure but has a hydroxy group instead of an aminoethyl substitution.
Uniqueness
Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the aminoethyl group enhances its potential for biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(1-aminoethyl)-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHBHPWTMIMLPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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